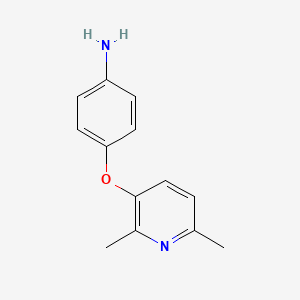
Bismuth potassium tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bismuth potassium tartrate is a chemical compound that combines bismuth, potassium, and tartaric acid. It is known for its medicinal properties, particularly in treating gastrointestinal disorders. The compound is a part of the broader family of bismuth-based drugs, which have been used for centuries due to their antimicrobial and gastroprotective effects .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of bismuth potassium tartrate involves the reaction of bismuth nitrate with potassium tartrate in an aqueous medium. The process typically includes the following steps:
- Dissolving bismuth nitrate in water.
- Adding potassium tartrate to the solution.
- Stirring the mixture to ensure complete reaction.
- Filtering and drying the resultant product .
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and purity, often involving additional purification steps such as recrystallization to remove impurities .
化学反応の分析
Types of Reactions: Bismuth potassium tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of bismuth oxide and other by-products.
Reduction: Reduction reactions can convert bismuth ions to their metallic state.
Substitution: The tartrate ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.
Substitution: Ligand exchange reactions often involve complexing agents like ethylenediaminetetraacetic acid (EDTA).
Major Products:
Oxidation: Bismuth oxide.
Reduction: Metallic bismuth.
Substitution: Various bismuth complexes depending on the substituting ligand.
科学的研究の応用
Bismuth potassium tartrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for synthesizing other bismuth compounds.
Medicine: Employed in the treatment of gastrointestinal disorders, including dyspepsia and gastric ulcers.
作用機序
The mechanism of action of bismuth potassium tartrate involves multiple pathways:
Antimicrobial Activity: The compound disrupts the bacterial cell membrane and inhibits enzyme activity, leading to bacterial cell death.
Gastroprotective Effects: It forms a protective layer on the gastric mucosa, preventing damage from stomach acid and promoting healing of ulcers.
Molecular Targets: The primary targets include bacterial enzymes and cell membranes, as well as the gastric mucosa.
類似化合物との比較
Bismuth Subcitrate Potassium: Used for similar medicinal purposes but differs in its chemical structure and specific applications.
Bismuth Nitrate: Another bismuth compound with distinct uses in chemistry and industry.
Bismuth Subsalicylate:
Uniqueness: Bismuth potassium tartrate is unique due to its specific combination of bismuth, potassium, and tartaric acid, which imparts distinct chemical and medicinal properties. Its ability to form stable complexes and its effectiveness in treating gastrointestinal disorders make it a valuable compound in both research and clinical settings .
特性
CAS番号 |
5798-41-4 |
|---|---|
分子式 |
C4H2BiKO6 |
分子量 |
394.13 g/mol |
IUPAC名 |
bismuth;potassium;(2R,3R)-2,3-dioxidobutanedioate |
InChI |
InChI=1S/C4H4O6.Bi.K/c5-1(3(7)8)2(6)4(9)10;;/h1-2H,(H,7,8)(H,9,10);;/q-2;+3;+1/p-2/t1-,2-;;/m1../s1 |
InChIキー |
HHYMEKJYIHGLST-OLXYHTOASA-L |
異性体SMILES |
[C@@H]([C@H](C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[Bi+3] |
正規SMILES |
C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[K+].[Bi+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[[4-(3-hydroxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide](/img/structure/B13893855.png)
![(3S,6R,7S,8S,12Z,15S,16E)-3,7,15-Tris-{[tert-butyl(dimethyl)silyl]oxy}-4,4,6,8,12,16-hexamethyl-17-(2-methyl-1,3-thiazol-4-YL)-5-oxo-heptadeca-12,16-dienoic acid](/img/structure/B13893861.png)
![Methyl 6-bromo-5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B13893866.png)
![Ethyl 2-[(2-chlorophenyl)methylamino]pyridine-3-carboxylate](/img/structure/B13893871.png)

![2-[[(2,6-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13893894.png)

![Ethyl [(4,5-dihydro-2-imidazolyl)thio]acetate hydrochloride](/img/structure/B13893902.png)



